N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide
Description
N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. This particular compound features a benzimidazole core substituted with dimethyl groups and a sulfonamide moiety, which can contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-4-7-14(8-5-11)22(20,21)18-13-6-9-16-15(10-13)17-12(2)19(16)3/h4-10,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRQTKCSEXESBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322400 | |
| Record name | N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37739-79-0 | |
| Record name | N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to its targets, leading to increased potency .
Comparison with Similar Compounds
Similar Compounds
Albendazole: An antiparasitic agent with a benzimidazole core.
Mebendazole: Another antiparasitic drug with a similar structure.
Thiabendazole: Used to treat parasitic worm infections.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Uniqueness
N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzimidazole derivatives. Its combination of dimethyl and sulfonamide groups may result in unique interactions with biological targets, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
